molecular formula C9H11F3N2O3S B2402717 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide CAS No. 1154674-72-2

3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide

Cat. No.: B2402717
CAS No.: 1154674-72-2
M. Wt: 284.25
InChI Key: AWWJQWXSWOWSQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide to introduce the amino group. This is followed by reduction to convert the nitro group to an amino group . The reaction conditions often include the use of strong acids or bases and specific catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methylbenzenesulfonamide
  • 3-amino-N-methylbenzenesulfonamide
  • 4-(2,2,2-trifluoroethoxy)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide stands out due to the presence of the trifluoroethoxy group. This group imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-N-methyl-4-(2,2,2-trifluoroethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3S/c1-14-18(15,16)6-2-3-8(7(13)4-6)17-5-9(10,11)12/h2-4,14H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJQWXSWOWSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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